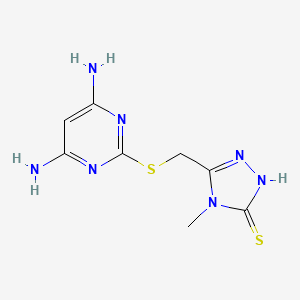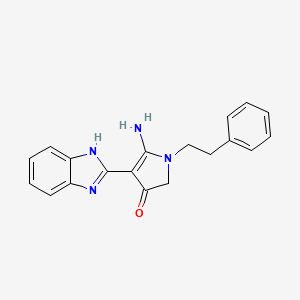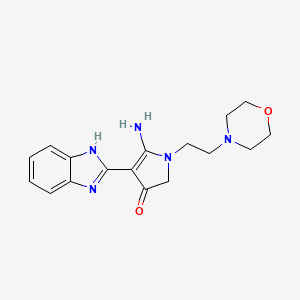![molecular formula C18H15FN4O B7732063 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7732063.png)
5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a pyrrole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is often formed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and a suitable alkylating agent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, converting it to a dihydrobenzimidazole derivative.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, primarily on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrrole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benomyl and carbendazim, which are used as fungicides.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid, which is used in the synthesis of pharmaceuticals.
Fluorophenyl Derivatives: Compounds like fluoxetine, which is used as an antidepressant.
Uniqueness
What sets 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one apart is its unique combination of these three functional groups, which endows it with a distinct set of chemical and biological properties. This makes it a valuable compound for a wide range of applications, from basic research to industrial production.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-12-7-5-11(6-8-12)9-23-10-15(24)16(17(23)20)18-21-13-3-1-2-4-14(13)22-18/h1-8H,9-10,20H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTKBMQLCUKCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1CC2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1CC2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B7731991.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B7731999.png)

![1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]-](/img/structure/B7732016.png)







![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B7732082.png)
